Technical Documentation Center

8-Hydroxy Mianserin Hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Hydroxy Mianserin Hydrochloride

Core Science & Biosynthesis

Foundational

8-Hydroxy Mianserin Hydrochloride: In Vivo Mechanism of Action and Pharmacological Profiling

Executive Summary Mianserin is a prototypical atypical tetracyclic antidepressant that exerts its clinical efficacy not through monoamine reuptake inhibition, but primarily via the antagonism of central presynaptic α2-ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mianserin is a prototypical atypical tetracyclic antidepressant that exerts its clinical efficacy not through monoamine reuptake inhibition, but primarily via the antagonism of central presynaptic α2-adrenergic autoreceptors and specific serotonergic receptors[1][2]. However, the parent compound undergoes extensive hepatic first-pass metabolism, generating several pharmacologically active metabolites[3][4]. Among these, 8-hydroxy mianserin (8-OH-mianserin) stands out as a critical mediator of the drug's sustained in vivo efficacy.

This whitepaper provides a comprehensive technical analysis of the in vivo mechanism of action of 8-hydroxy mianserin hydrochloride. It details its biotransformation, receptor binding profile, synaptic mechanisms, and the experimental methodologies required to validate its neurochemical and behavioral effects in preclinical models.

Biotransformation and Pharmacokinetics

Mianserin is almost exclusively eliminated via hepatic biotransformation[4]. The formation of 8-hydroxy mianserin is primarily catalyzed by the Cytochrome P450 (CYP) system, specifically the CYP2D and CYP3A families[5].

In humans, CYP2D6 is the principal isoform responsible for the aromatic 8-hydroxylation of the mianserin tetracyclic core[5]. The resulting metabolite, 8-OH-mianserin, achieves significant steady-state plasma concentrations, readily crosses the blood-brain barrier, and exhibits a prolonged elimination half-life that contributes to the sustained noradrenergic tone observed during chronic mianserin therapy[6].

Quantitative CYP450 Isoform Contributions

The kinetics of mianserin 8-hydroxylation demonstrate high affinity for specific CYP isoforms, dictating the metabolic clearance rate.

CYP Isoform (Human/Rat)Reaction PathwayCatalytic Activity RangeAffinity ( Km​ )
CYP2D6 (Human)8-HydroxylationHigh~3.7 µM
CYP3A4 (Human)N-Demethylation / 8-HydroxylationModerateN/A
CYP2D2 (Rat)8-Hydroxylation1.15 - 2.53 nmol/min/nmol P450~5.9 µM
CYP2D4 (Rat)N-Demethylation / 8-HydroxylationHighHigh

Data summarized from catalytic activity assays of expressed CYP2D isoforms[5].

MetabolicPathway Mianserin Mianserin (Parent Drug) CYP2D6 CYP2D6 / CYP3A4 (Hepatic Metabolism) Mianserin->CYP2D6 EightOH 8-hydroxy mianserin (Active Metabolite) CYP2D6->EightOH 8-Hydroxylation Desmethyl Desmethylmianserin (Active Metabolite) CYP2D6->Desmethyl N-Demethylation NOxide Mianserin-N-oxide (Inactive Metabolite) CYP2D6->NOxide N-Oxidation

Caption: Hepatic biotransformation of mianserin into its primary active and inactive metabolites.

In Vivo Mechanism of Action

The therapeutic action of 8-hydroxy mianserin is driven by a multi-target receptor profile that synergizes with the parent drug.

Adrenergic Modulation: α2-Receptor Antagonism

The core mechanism of 8-OH-mianserin relies on its potent antagonism at central α2-adrenergic receptors[3].

  • Autoreceptor Blockade: By blocking presynaptic α2-autoreceptors on noradrenergic nerve terminals, 8-OH-mianserin disrupts the negative feedback loop that normally halts noradrenaline (NA) exocytosis. This disinhibition leads to a robust, stimulation-evoked release of NA into the synaptic cleft[2][3].

  • Heteroreceptor Blockade: Unlike desmethylmianserin (which primarily blocks autoreceptors and inhibits NA uptake), 8-OH-mianserin also blocks α2-heteroreceptors located on serotonergic terminals[2][3]. This dual action facilitates both noradrenergic and serotonergic transmission in vivo.

Serotonergic and Histaminergic Modulation

Mianserin is a known antagonist at 5-HT2A, 5-HT2C, and 5-HT3 receptors, as well as histamine H1 receptors[1][7].

  • Antidepressant Retention: 8-OH-mianserin substantially retains the pharmacological properties indicative of antidepressant activity (5-HT antagonism)[8][9].

  • Reduced Sedative Liability: A critical differentiation is that 8-OH-mianserin is significantly less active than the parent mianserin in pharmacological tests indicative of sedation[8][9]. This suggests a lower functional affinity or altered central partitioning for H1 receptors compared to the parent compound, optimizing the therapeutic ratio of antidepressant activity versus sedation.

SynapticMechanism EightOH 8-hydroxy mianserin Alpha2 Presynaptic α2-Autoreceptor EightOH->Alpha2 Antagonizes NegativeFeedback Negative Feedback Inhibited Alpha2->NegativeFeedback Blocks NARelease ↑ Noradrenaline Release NegativeFeedback->NARelease Promotes PostSynaptic Postsynaptic Receptor Activation NARelease->PostSynaptic Enhances Transmission

Caption: Mechanism of 8-hydroxy mianserin blocking presynaptic α2-autoreceptors to increase NA release.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacodynamics of 8-hydroxy mianserin hydrochloride, researchers must employ self-validating in vitro and in vivo systems. The following protocols outline the gold standards for isolating the causality of its mechanism.

Protocol A: Synaptosomal Neurotransmitter Release Assay

This in vitro assay isolates the presynaptic terminal to prove that 8-OH-mianserin directly causes neurotransmitter release via receptor blockade, independent of systemic network effects[3].

  • Tissue Preparation: Isolate synaptosomes from the cerebral cortex of male Wistar rats using sucrose density gradient centrifugation (0.32 M sucrose, 1000 × g for 10 min, followed by 12,000 × g for 20 min).

  • Radiolabeling: Incubate the synaptosomal pellet with 0.1 µM [ 3 H]-noradrenaline for 30 minutes at 37°C to load the vesicular pools.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber. Wash continuously with oxygenated Krebs-Ringer bicarbonate buffer (1.2 mL/min) for 45 minutes to establish a stable baseline efflux.

  • Drug Application: Perfuse the chambers with varying concentrations of 8-hydroxy mianserin hydrochloride (10 nM to 10 µM). Control: Perfuse parallel chambers with vehicle buffer.

  • Stimulation: Induce terminal depolarization using elevated K + buffer (15 mM) for 2 minutes to trigger [ 3 H]-NA exocytosis.

  • Quantification: Collect superfusate fractions every 3 minutes. Measure radioactivity via liquid scintillation counting. Calculate fractional release ( S2​/S1​ ratio) to quantify the potentiation of NA release resulting from α2-autoreceptor blockade.

Protocol B: In Vivo Olfactory Bulbectomized (OB) Rat Model

The OB rat is a highly validated model of depression that exhibits a hyperactive phenotype and noradrenergic deficits. While mianserin normalizes this behavior, testing 8-OH-mianserin in this model determines its isolated contribution to the in vivo efficacy[10][11].

  • Surgical Ablation: Anesthetize rats (e.g., Isoflurane 2-3%). Secure in a stereotaxic frame. Drill bilateral burr holes over the olfactory bulbs and aspirate the tissue completely. Validation Control: Perform sham operations (burr holes without aspiration) on a separate cohort to control for surgical stress.

  • Phenotype Development: House animals normally for 14 days post-surgery to allow the hyperactive behavioral phenotype and amygdaloid noradrenaline depletion to fully manifest.

  • Chronic Dosing: Administer 8-hydroxy mianserin hydrochloride (e.g., 5-10 mg/kg i.p.) or vehicle daily for 14 days.

  • Open Field Test: Place animals in a brightly lit, circular open field arena (75 cm diameter). Record locomotor activity (distance traveled, peripheral vs. central movement) over 3 minutes using automated video tracking.

  • Neurochemical Analysis: Immediately post-testing, euthanize the animals. Dissect the amygdaloid cortex and mid-brain. Quantify NA and its primary metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Note on Causality: Studies have shown that while parent mianserin attenuates OB hyperactivity and restores amygdaloid NA, equimolar doses of 8-OH-mianserin alone do not fully reverse the behavioral deficit, proving that the clinical efficacy of mianserin relies on the synergistic action of the parent drug and its combined metabolite pool in vivo[10][11].

OBWorkflow Animals Male Wistar Rats (n=10/group) Surgery Bilateral Olfactory Bulbectomy (OB) Animals->Surgery Recovery 14-Day Recovery (Develop Hyperactivity) Surgery->Recovery Sham Control Validation Dosing Chronic Dosing (14 days) Vehicle vs 8-OH-mianserin Recovery->Dosing OpenField Open Field Test (Locomotor Activity) Dosing->OpenField Behavioral Output Neurochem HPLC-ECD Analysis (NA & MHPG levels) Dosing->Neurochem Neurochemical Output

Caption: Experimental workflow for validating antidepressant efficacy and neurochemistry in the OB rat model.

Toxicological Considerations: Reactive Metabolite Trapping

When developing formulations or analogs based on the mianserin scaffold, researchers must account for potential idiosyncratic toxicities. Circumstantial evidence links mianserin-induced hepatotoxicity and blood dyscrasias (agranulocytosis) to the CYP450-mediated bioactivation of 8-hydroxy mianserin and N-desmethyl-mianserin into reactive iminium ions[12].

In human liver microsome (HLM) incubations containing NADPH and cyanide, cyanide adducts are detected, confirming the transient formation of these "hard" electrophiles[12]. Consequently, reactive metabolite trapping screens (e.g., using glutathione or potassium cyanide) are mandatory during the preclinical optimization of any 8-hydroxy mianserin derivatives.

Sources

Exploratory

An In-Depth Technical Guide to the Serotonin Receptor Binding Affinity of 8-Hydroxy Mianserin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding characteristics of 8-hydroxy mianserin, the princip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding characteristics of 8-hydroxy mianserin, the principal active metabolite of the tetracyclic antidepressant, mianserin. Mianserin's therapeutic efficacy is attributed to its complex pharmacological profile, particularly its antagonist activity at various monoamine receptors. The metabolic conversion to 8-hydroxy mianserin introduces a hydroxyl group that modifies its interaction with target receptors. This document synthesizes the available data on the formation, chemical properties, and in-vitro pharmacology of 8-hydroxy mianserin with a focus on its affinity for serotonin receptors. A detailed, field-proven protocol for determining receptor binding affinity via radioligand binding assays is provided, alongside a discussion of the structure-activity relationships that differentiate the metabolite from its parent compound. While specific quantitative binding data for 8-hydroxy mianserin is not widely available in the public literature, this guide provides the binding profile of the parent compound, mianserin, and discusses the qualitative impact of 8-hydroxylation on receptor affinity.

Introduction: Mianserin and the Significance of its 8-Hydroxy Metabolite

Mianserin is a tetracyclic antidepressant with a unique pharmacological profile that distinguishes it from typical selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs)[1]. Its mechanism of action is complex, involving the antagonism of various neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors[1][2]. Mianserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2D6 playing a significant role in its biotransformation[3][4]. This metabolic process yields several metabolites, the most prominent of which are 8-hydroxymianserin and desmethylmianserin[3][5].

The formation of 8-hydroxy mianserin is a critical aspect of mianserin's overall pharmacology, as this metabolite is not merely an inactive excretion product. Research has shown that 8-hydroxymianserin is pharmacologically active and is believed to contribute to the overall therapeutic effects of the parent drug[6]. Understanding the specific receptor binding profile of this metabolite is therefore crucial for a complete comprehension of mianserin's in-vivo activity and for the development of new chemical entities with refined pharmacological properties.

This guide will delve into the technical aspects of characterizing the serotonin receptor binding affinity of 8-hydroxy mianserin hydrochloride, providing both theoretical background and practical experimental protocols for the researcher.

Chemical and Pharmacological Profile

Chemical Structure: 8-hydroxy mianserin is formed by the addition of a hydroxyl (-OH) group to the 8th position of the mianserin molecule. The hydrochloride salt form enhances its solubility in aqueous solutions, a key property for in-vitro experimental work.

Pharmacological Significance: The introduction of the polar hydroxyl group can significantly alter the molecule's physicochemical properties, including its lipophilicity, and its ability to form hydrogen bonds. These changes, in turn, influence its binding affinity and selectivity for various receptor subtypes. While generally considered less potent than mianserin, 8-hydroxy mianserin retains a significant degree of pharmacological activity[6].

The Serotonin (5-HT) Receptor System: A Brief Overview

The serotonin receptor system is one of the most complex neurotransmitter systems, comprising at least 14 distinct receptor subtypes classified into 7 families (5-HT1 to 5-HT7). These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. Mianserin is known to interact with several of these receptors, most notably the 5-HT2A and 5-HT2C subtypes, where it acts as an antagonist[2]. The interaction of 8-hydroxy mianserin with these and other 5-HT receptors is of significant interest to elucidate its contribution to the overall clinical effect of mianserin.

Principles of Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (such as 8-hydroxy mianserin) and a receptor. The core principle involves incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a source of receptors (e.g., cell membranes expressing the target receptor). The unlabeled test compound (the "competitor," in this case, 8-hydroxy mianserin) is added at increasing concentrations to displace the radioligand from the receptor.

The amount of radioactivity bound to the receptors is then measured, typically using a scintillation counter. By analyzing the displacement curve, two key parameters can be determined:

  • IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled drug required to displace 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): A measure of the binding affinity of the competitor for the receptor, calculated from the IC50 value and the affinity of the radioligand for the receptor (Kd). A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Determination of 5-HT Receptor Binding Affinity

This section provides a detailed, step-by-step protocol for conducting a radioligand binding assay to determine the affinity of 8-hydroxy mianserin hydrochloride for a specific serotonin receptor subtype (e.g., 5-HT2A).

5.1. Materials and Reagents

  • Test Compound: 8-hydroxy mianserin hydrochloride

  • Radioligand: e.g., [3H]Ketanserin for 5-HT2A receptors

  • Receptor Source: Commercially available cell membranes from cells stably expressing the human 5-HT2A receptor (e.g., from CHO-K1 or HEK293 cells)[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Determinate: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM Spiperone)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (pre-treated with a substance like polyethyleneimine to reduce non-specific binding)

  • Cell harvester

  • Liquid scintillation counter

5.2. Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a stock solution of 8-hydroxy mianserin hydrochloride in an appropriate solvent (e.g., DMSO or water) and then create a series of dilutions in the assay buffer to achieve a range of final assay concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the radioligand ([3H]Ketanserin) in assay buffer to a final concentration that is typically at or below its Kd value for the receptor.

    • Prepare the cell membranes by thawing them on ice and resuspending them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the diluted radioligand, and the cell membrane suspension.

    • Non-specific Binding Wells: Add the non-specific binding determinate (e.g., Spiperone), the diluted radioligand, and the cell membrane suspension. The purpose of these wells is to measure the amount of radioligand that binds to non-receptor components, which is then subtracted from the total binding to determine specific binding.

    • Competition Binding Wells: Add the various dilutions of 8-hydroxy mianserin hydrochloride, the diluted radioligand, and the cell membrane suspension.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined amount of time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation during incubation can be beneficial.

  • Harvesting and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the concentration of 8-hydroxy mianserin hydrochloride.

    • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram: Radioligand Binding Assay Workflow

Radioligand_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Termination cluster_analysis 4. Data Analysis Prep_Compound Prepare 8-OH Mianserin Dilution Series Assay_Plate Pipette into 96-well Plate: - Total Binding - Non-Specific - Competition Prep_Compound->Assay_Plate Prep_Radio Prepare Radioligand ([3H]Ketanserin) Prep_Radio->Assay_Plate Prep_Membrane Prepare Receptor Membranes Prep_Membrane->Assay_Plate Incubate Incubate (e.g., 60 min at 25°C) Assay_Plate->Incubate Harvest Harvest & Wash (Rapid Filtration) Incubate->Harvest Count Scintillation Counting (CPM) Harvest->Count Calculate Calculate IC50 & Ki (Cheng-Prusoff) Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Receptor Binding Profile of Mianserin and its 8-Hydroxy Metabolite

Receptor SubtypeMianserin Ki (nM)Reference
5-HT1A498[4]
5-HT1B4700[4]
5-HT2A1-10[2]
5-HT2C1-10[2]
5-HT6~20
5-HT7~50

Note: Ki values can vary between studies depending on the experimental conditions.

Qualitative data suggests that 8-hydroxy mianserin generally exhibits a lower affinity (higher Ki) for these receptors compared to mianserin. However, it is important to note that it remains a pharmacologically active compound[6].

Structure-Activity Relationship (SAR) Analysis

The addition of a hydroxyl group at the 8-position of the mianserin structure has a notable impact on its receptor binding affinity.

Diagram: Mianserin to 8-Hydroxy Mianserin

SAR_Mianserin mianserin Mianserin (Parent Compound) - Lipophilic - High affinity at 5-HT2A/2C hydroxylation Metabolism (CYP2D6) mianserin->hydroxylation hydroxy_mianserin 8-Hydroxy Mianserin (Metabolite) - Increased polarity - Retains activity, but generally lower affinity hydroxylation->hydroxy_mianserin

Caption: Metabolic conversion and resulting property changes.

The key SAR insights are:

  • Increased Polarity: The hydroxyl group increases the polarity of the molecule. This can reduce its ability to cross the blood-brain barrier and may alter its interaction with the predominantly hydrophobic binding pockets of many GPCRs.

  • Hydrogen Bonding Potential: The -OH group can act as both a hydrogen bond donor and acceptor. This introduces new potential interactions with amino acid residues in the receptor's binding site, which could either enhance or diminish affinity depending on the specific receptor's architecture.

  • Conformational Changes: The presence of the hydroxyl group may induce subtle changes in the overall conformation of the molecule, affecting how it fits into the receptor's binding pocket.

Functional Activity and Downstream Signaling

Mianserin is primarily characterized as an antagonist or inverse agonist at 5-HT2A and 5-HT2C receptors[2]. This means that it not only blocks the action of serotonin at these receptors but may also reduce their basal, agonist-independent activity. The functional activity of 8-hydroxy mianserin is less well-characterized but is presumed to be similar, albeit with lower potency.

Diagram: 5-HT2A Receptor Signaling Pathway

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol node_style_receptor node_style_receptor node_style_protein node_style_protein node_style_second_messenger node_style_second_messenger node_style_effector node_style_effector node_style_inhibitor node_style_inhibitor Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Serotonin Serotonin Serotonin->Receptor Agonist Mianserin Mianserin / 8-OH Mianserin Mianserin->Receptor Antagonist

Caption: Antagonism of the Gq-coupled 5-HT2A receptor pathway.

The 5-HT2A and 5-HT2C receptors are coupled to the Gq/11 G-protein. Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses. As antagonists, mianserin and 8-hydroxy mianserin block this cascade.

Conclusion and Future Directions

8-hydroxy mianserin is a key active metabolite of mianserin that contributes to its overall pharmacological effect. While it is understood to possess a similar, albeit less potent, serotonin receptor binding profile to its parent compound, a significant gap exists in the public literature regarding its specific, quantitative binding affinities (Ki values) for the various 5-HT receptor subtypes.

Future research should focus on:

  • Comprehensive Receptor Profiling: Conducting head-to-head radioligand binding assays of mianserin and 8-hydroxy mianserin against a broad panel of serotonin receptors to provide a complete, quantitative comparison of their affinities.

  • Functional Assays: Characterizing the functional activity (antagonism, inverse agonism, or potential agonism) of 8-hydroxy mianserin at these receptors to understand its downstream effects on cellular signaling.

  • In-Vivo Studies: Investigating the contribution of 8-hydroxy mianserin to the behavioral and physiological effects of mianserin administration in animal models.

A more complete understanding of the pharmacology of 8-hydroxy mianserin will not only provide a clearer picture of how mianserin works but also offer valuable insights for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

  • Riley, R. J., Maggs, J. L., Lambert, C., Kitteringham, N. R., & Park, B. K. (1988). An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, sorbinil and mianserin. British Journal of Clinical Pharmacology, 26(5), 577–588. [Link]

  • Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453–458. [Link]

  • Koyama, E., Chiba, K., Tani, M., & Ishizaki, T. (1996). Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin. The Journal of Pharmacology and Experimental Therapeutics, 278(2), 619–627. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). Mianserin. National Center for Biotechnology Information. Retrieved from [Link]

  • Maguire, P. A., Norman, T. R., & Burrows, G. D. (1982). Mianserin-induced up-regulation of serotonin receptors on normal human platelets in vivo. European Journal of Pharmacology, 84(1-2), 125–128. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mianserin [Ligand Id: 135] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Nickolson, V. J., Wieringa, J. H., & van Delft, A. M. (1982). Comparative pharmacology of mianserin, its main metabolites and 6-azamianserin. Naunyn-Schmiedeberg's Archives of Pharmacology, 319(1), 48–55. [Link]

  • O'Connor, W. T., & Leonard, B. E. (1987). The effect of chronically administered mianserin, 8-hydroxymianserin and desmethylmianserin on the 'open field' behaviour and brain noradrenaline metabolism in the olfactory bulbectomized rat. Neuropsychobiology, 18(3), 118–121. [Link]

  • Newton, R. A., & Elliott, J. M. (1997). Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y. Journal of Neurochemistry, 69(3), 1031–1038. [Link]

  • Sanders-Bush, E., & Breeding, M. (1991). Regulation of 5-HT(2A) receptor mRNA levels and binding sites in rat frontal cortex by the agonist DOI and the antagonist mianserin. Journal of Neurochemistry, 57(4), 1142–1147. [Link]

  • Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Roth, B. L., Craigo, S. C., Choudhary, M. S., Uluer, A., Monsma, F. J., Jr, Shen, Y., Meltzer, H. Y., & Sibley, D. R. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. The Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403–1410. [Link]

  • Delbressine, L. P., van der Heiden, C. A., & van der Wal, W. A. (1992). Biotransformation of mianserin in laboratory animals and man. Xenobiotica, 22(2), 227–236. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Mianserin Hydrochloride? Patsnap Synapse. Retrieved from [Link]

  • Guscott, M., & Bristow, L. J. (2003). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 138(7), 1279–1286. [Link]

  • Harvey, J. A. (2003). Role of the Serotonin 5-HT2A Receptor in Learning. Learning & Memory, 10(5), 355–362. [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved from [Link]

Sources

Foundational

8-Hydroxy Mianserin Hydrochloride: Chemical Architecture, Pharmacology, and Analytical Workflows

Executive Summary Mianserin is an atypical tetracyclic antidepressant that exerts its therapeutic effects primarily through the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, thereby enhancing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Mianserin is an atypical tetracyclic antidepressant that exerts its therapeutic effects primarily through the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, thereby enhancing noradrenergic and serotonergic neurotransmission. During hepatic biotransformation, mianserin undergoes extensive Phase I metabolism to yield several metabolites, the most pharmacologically significant being 8-hydroxy mianserin .

Formulated as a hydrochloride salt to enhance aqueous solubility for in vitro and in vivo analytical applications, 8-hydroxy mianserin hydrochloride serves as a critical reference standard in pharmacokinetics, therapeutic drug monitoring (TDM), and forensic toxicology. This technical guide provides an in-depth analysis of its structural properties, pharmacological relevance, metabolic pathways, and validated experimental workflows for its quantification.

Chemical Identity and Physicochemical Properties

The tetracyclic core of mianserin consists of a dibenzoazepine fused with a piperazine ring. The addition of a hydroxyl group at the 8-position of the aromatic ring significantly alters the molecule's polarity and hydrogen-bonding capacity, facilitating subsequent Phase II conjugation. The hydrochloride salt form is utilized in laboratory settings to prevent the oxidative degradation common to free-base phenolic compounds and to ensure rapid dissolution in aqueous buffers.

Table 1: Physicochemical Specifications
PropertySpecification / Data
Compound Name 8-Hydroxy Mianserin Hydrochloride
Parent Drug Mianserin[1]
CAS Registry Number 57257-81-5 (Free Base)[2]
Molecular Formula C₁₈H₂₀N₂O • HCl
Molecular Weight 280.36 g/mol (Free Base) / ~316.82 g/mol (HCl Salt)[2]
SMILES (Free Base) CN1CC(C2=C(CC3=CC(O)=CC=C43)C=CC=C2)N4CC1[2]
Key Stable Isotope 8-Hydroxy Mianserin-D3 (CAS 1215316-77-0)[3]
Major Conjugate 8-Hydroxy Mianserin β-D-Glucuronide (CAS 140695-49-4)[4]

Pharmacological Profile & Receptor Binding

As a Senior Application Scientist evaluating psychoactive metabolites, it is crucial to understand that a drug's efficacy is rarely confined to the parent molecule. 8-hydroxy mianserin retains high binding affinity for presynaptic α2-adrenoceptors.

Mechanistic Causality: By blocking these autoreceptors, 8-hydroxy mianserin prevents the negative feedback loop that normally inhibits norepinephrine release. This sustained synaptic noradrenaline concentration contributes directly to the antidepressant and hypermotility-attenuating effects observed in behavioral models (such as the olfactory bulbectomized rat model)[5]. Furthermore, the hydroxyl group introduces a new site for hydrogen bonding, which subtly alters its binding kinetics at histamine H1 and 5-HT2 receptors compared to the highly lipophilic parent drug, generally resulting in a faster off-rate and reduced sedative hangover effects.

Metabolic Pathways and Biotransformation

Mianserin is cleared almost entirely via hepatic metabolism. The biotransformation to 8-hydroxy mianserin is a classic Phase I oxidative reaction mediated primarily by Cytochrome P450 enzymes (CYP2D6 and CYP3A4). Because the 8-hydroxyl group is highly reactive, it acts as an immediate substrate for Phase II uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

Metabolism M Mianserin (Parent Drug) CYP Hepatic CYP450 (Oxidation) M->CYP Phase I HM 8-Hydroxy Mianserin (Active Metabolite) CYP->HM UGT UGT Enzymes (Glucuronidation) HM->UGT Phase II SULT Sulfotransferases (Sulfation) HM->SULT Phase II HMG 8-Hydroxy Mianserin β-D-Glucuronide UGT->HMG HMS 8-Hydroxy Mianserin 8-O-Sulphate SULT->HMS

Phase I and Phase II hepatic biotransformation pathways of Mianserin.

Experimental Protocols & Analytical Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of stable-isotope internal standards (IS) and specific quenching steps guarantees that matrix effects and enzymatic degradation do not compromise data integrity.

Protocol: LC-MS/MS Quantification in Human Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 8-hydroxy mianserin due to its superior sensitivity and selectivity[6].

Workflow S1 Plasma Sample + Internal Standard S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Solid Phase Extraction (HLB Cartridge) S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 MS/MS Detection (MRM Mode) S4->S5

Analytical workflow for the LC-MS/MS quantification of 8-hydroxy mianserin in biological matrices.

Step-by-Step Methodology:

  • Sample Preparation & IS Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of 8-Hydroxy Mianserin-D3 (100 ng/mL)[3]. Causality: The deuterium-labeled IS co-elutes with the target analyte, perfectly correcting for any ionization suppression caused by endogenous plasma phospholipids.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds. Causality: Acetonitrile effectively denatures plasma proteins, while formic acid ensures the basic piperazine nitrogen remains protonated, increasing solubility in the organic-aqueous mixture.

  • Centrifugation & Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol and elute with 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water/0.1% Formic Acid (A) and Methanol/0.1% Formic Acid (B). Causality: Methanol is preferred over acetonitrile here as it provides better ionization efficiency for phenolic compounds in Electrospray Ionization positive (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode tracking the precursor-to-product ion transition (e.g., m/z 281.1 → m/z 193.1 for the free base).

Protocol: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance of 8-hydroxy mianserin and its susceptibility to Phase II conjugation.

Step-by-Step Methodology:

  • Incubation Mixture Setup: In a 96-well plate, combine 8-hydroxy mianserin hydrochloride (final concentration 1 µM) with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before enzymatic reactions are initiated, preventing artificially slow initial reaction rates.

  • Reaction Initiation: Add a cofactor mixture containing UDP-glucuronic acid (UDPGA, 2 mM) and Alamethicin (25 µg/mL). Causality: UDPGA is the obligatory cofactor for UGT enzymes. Alamethicin is a pore-forming peptide added to permeabilize the microsomal vesicles, granting UDPGA access to the active sites of UGT enzymes located on the luminal side of the endoplasmic reticulum.

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, 60 minutes), remove 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing the D3-internal standard. Causality: The cold organic solvent instantly precipitates the UGT enzymes, halting the reaction at the exact time point for accurate kinetic modeling.

  • Analysis: Centrifuge and analyze the supernatant via the LC-MS/MS protocol described in Section 5.1 to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References

  • Leonard, B. E., & O'Connor, W. T. (1987). "The effect of chronically administered mianserin, 8-hydroxymianserin and desmethylmianserin on the 'open field' behaviour and brain noradrenaline metabolism in the olfactory bulbectomized rat." Neuropsychobiology, 18(3), 118-121. PubMed. Available at:[Link]

  • Veeprho Pharmaceuticals. "8-Hydroxy Mianserin-D3 | CAS 1215316-77-0". veeprho.com. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Mianserin | C18H20N2 | CID 4184". PubChem Database. Available at: [Link]

  • ResearchGate. "Fast high-performance liquid chromatographic analysis of mianserin and its metabolites in human plasma using monolithic silica column and solid phase extraction". Available at: [Link]

Sources

Exploratory

Bioactivation, Toxicity Profile, and Safety Data of 8-Hydroxy Mianserin Hydrochloride: A Comprehensive Technical Guide

Executive Summary 8-Hydroxy mianserin hydrochloride is the principal active metabolite of the tetracyclic antidepressant (TeCA) mianserin. While it retains potent therapeutic efficacy, its safety profile is complicated b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Hydroxy mianserin hydrochloride is the principal active metabolite of the tetracyclic antidepressant (TeCA) mianserin. While it retains potent therapeutic efficacy, its safety profile is complicated by idiosyncratic toxicities, including drug-induced liver injury (DILI) and agranulocytosis. This whitepaper synthesizes the pharmacokinetic pathways, bioactivation mechanisms, and structural liabilities of 8-hydroxy mianserin, providing drug development professionals with actionable, self-validating methodologies for reactive metabolite profiling.

Pharmacological Context and Metabolic Pathways

Mianserin exerts its antidepressant effects primarily through the antagonism of central alpha-2 adrenergic receptors, which stimulates norepinephrine release, alongside potent interactions with serotonin and histamine H1 receptors 1. Upon administration, mianserin undergoes extensive hepatic biotransformation. The dominant metabolic pathway in humans is aromatic hydroxylation, catalyzed primarily by the cytochrome P450 isoform CYP2D6 (and CYP2D4 in murine models), yielding 8-hydroxy mianserin 2.

Crucially, 8-hydroxy mianserin maintains the core antidepressant activities of the parent compound but exhibits a significantly reduced sedative profile 3. This differential pharmacodynamic behavior makes it a molecule of high interest; however, its structural liabilities necessitate rigorous safety evaluations.

Toxicity Profile: The Role of Reactive Electrophiles

The clinical utility of mianserin and its derivatives is historically limited by severe idiosyncratic adverse drug reactions (IADRs), most notably hepatotoxicity and immune-mediated agranulocytosis. The toxicity of 8-hydroxy mianserin is not inherent to the stable molecule itself, but is driven by its downstream enzymatic bioactivation.

Further oxidation of 8-hydroxy mianserin by CYP2D6 generates highly reactive electrophilic species, specifically iminoquinones and iminium ions 4. These electrophiles covalently bind to cellular macromolecules (proteins and DNA). This irreversible binding initiates cellular stress, mitochondrial dysfunction, and haptenization, which subsequently triggers the immune-mediated cascades responsible for DILI and platelet destruction 5.

MetabolicPathway Mianserin Mianserin (Parent Drug) CYP2D6_1 CYP2D6 Hydroxylation Mianserin->CYP2D6_1 HydroxyM 8-Hydroxy Mianserin (Active Metabolite) CYP2D6_1->HydroxyM CYP2D6_2 CYP2D6 Further Oxidation HydroxyM->CYP2D6_2 Iminoquinone Reactive Iminoquinone / Iminium Ion CYP2D6_2->Iminoquinone GSH GSH Trapping (Detoxification) Iminoquinone->GSH GSH-EE Protein Covalent Protein Binding (Bioactivation) Iminoquinone->Protein Cellular Proteins Toxicity Hepatotoxicity & Agranulocytosis Protein->Toxicity Immune/Cellular Stress

CYP2D6-mediated bioactivation of mianserin to 8-hydroxy mianserin and reactive electrophiles.

Quantitative Safety and Bioactivation Data

To contextualize the safety profile of 8-hydroxy mianserin, it is essential to compare its metabolic fate and toxicity risk against the parent drug and other primary metabolites.

CompoundPrimary Metabolizing EnzymeDominant Reactive IntermediatePharmacological ActivityRelative Toxicity Risk (DILI)
Mianserin CYP2D6, CYP1A2, CYP3A4Iminoquinone / Iminium IonHigh (Antidepressant, Sedative)High
8-Hydroxy Mianserin CYP2D6IminoquinoneHigh (Antidepressant, Low Sedative)High
N-Desmethylmianserin CYP2D6Iminium IonModerateModerate
Mianserin-N-oxide CYP1A2None identifiedInactiveLow

Experimental Methodologies: Reactive Metabolite Trapping Screens

To accurately profile the safety of 8-hydroxy mianserin, researchers must employ robust in vitro trapping assays.

Causality Behind Experimental Choices: Reactive metabolites from 8-hydroxy mianserin exist across a spectrum of electrophilic "hardness." Glutathione (GSH) is a "soft" nucleophile, excellent for trapping soft electrophiles like iminoquinones. However, GSH is highly inefficient at capturing "hard" electrophiles like iminium ions. Therefore, Potassium Cyanide (KCN) must be introduced in parallel assays to provide the "hard" nucleophilic cyanide anion, which readily forms stable alpha-aminonitrile adducts with iminium ions 5. This dual-trapping approach ensures a comprehensive capture of all toxic intermediates.

Self-Validating Protocol: Human Liver Microsome (HLM) Trapping Assay This protocol is designed as a self-validating system. By incorporating a negative control (minus NADPH), any detected adducts can be definitively attributed to CYP450-mediated bioactivation rather than spontaneous chemical degradation.

  • Step 1: Preparation of the Incubation Matrix Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Thaw Human Liver Microsomes (HLMs) on ice and dilute to a final protein concentration of 1.0 mg/mL in the buffer. Logic: MgCl2 is a critical cofactor for CYP450 structural stability and electron transfer efficiency.

  • Step 2: Introduction of Substrate and Trapping Agents Spike 8-hydroxy mianserin hydrochloride into the mixture to achieve a final concentration of 10 µM. Divide the mixture into two parallel cohorts:

    • Cohort A (Soft Trapping): Add Glutathione (GSH) to a final concentration of 5 mM.

    • Cohort B (Hard Trapping): Add Potassium Cyanide (KCN) to a final concentration of 1 mM.

  • Step 3: Reaction Initiation Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Check: Maintain a parallel control group for both cohorts where NADPH is replaced with an equivalent volume of buffer to rule out non-enzymatic adduct formation.

  • Step 4: Reaction Termination After 60 minutes of incubation at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated 8-hydroxy mianserin-d3). Logic: Acetonitrile instantly denatures the HLM proteins, halting all enzymatic activity and precipitating the protein fraction to prevent LC column clogging.

  • Step 5: Extraction and LC-MS/MS Analysis Centrifuge the terminated samples at 14,000 x g for 15 minutes at 4°C. Extract the supernatant. Analyze via LC-MS/MS using a neutral loss scan (e.g., neutral loss of 129 Da for pyroglutamate cleavage in GSH adducts).

Workflow Step1 1. Prepare HLM Incubation Mixture Step2 2. Add 8-Hydroxy Mianserin & Trapping Agent (GSH/KCN) Step1->Step2 Step3 3. Initiate Reaction with NADPH Step2->Step3 Step4 4. Terminate Reaction (Ice-cold Acetonitrile) Step3->Step4 Step5 5. Centrifugation & Supernatant Extraction Step4->Step5 Step6 6. LC-MS/MS Analysis (Neutral Loss Scan) Step5->Step6

Step-by-step experimental workflow for reactive metabolite trapping using human liver microsomes.

Conclusion

The toxicity profile of 8-hydroxy mianserin hydrochloride is intrinsically linked to its CYP2D6-mediated bioactivation into reactive iminoquinones and iminium ions. While its pharmacological profile as a non-sedative antidepressant is highly desirable, mitigating its hepatotoxic and agranulocytosis liabilities requires rigorous, dual-nucleophile trapping screens during the lead optimization phase. By employing the self-validating methodologies outlined in this guide, drug development professionals can accurately map and circumvent the structural liabilities of tetracyclic antidepressants.

References

  • Mianserin | C18H20N2 | CID 4184 - PubChem - NIH. Source: nih.gov.
  • Metabolic pathway of mianserin by CYP2D isoforms. Source: researchgate.net.
  • Chirality of antidepressive drugs: an overview of stereoselectivity - PMC. Source: nih.gov.
  • Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity - DigitalCommons@TMC. Source: tmc.edu.
  • Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens | Chemical Research in Toxicology - ACS Publications. Source: acs.org.

Sources

Foundational

identifying major metabolites of mianserin 8-hydroxy mianserin

In my tenure as a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) workflows, few compounds illustrate the critical nexus of stereochemistry, cytochrome P450 (CYP450) phenotyping, and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In my tenure as a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) workflows, few compounds illustrate the critical nexus of stereochemistry, cytochrome P450 (CYP450) phenotyping, and analytical rigor quite like the tetracyclic antidepressant mianserin. Administered as a racemate, its biotransformation is highly stereoselective, yielding multiple active metabolites that contribute to its pharmacological profile.

This technical guide provides an in-depth blueprint for identifying and quantifying the major metabolite, 8-hydroxy mianserin , detailing the mechanistic biology of its formation and the self-validating LC-MS/MS analytical systems required for its precise isolation.

The Mechanistic Biology of Mianserin Biotransformation

Mianserin undergoes extensive hepatic metabolism through three primary pathways: 8-hydroxylation, N-demethylation, and N-oxidation. The formation of 8-hydroxy mianserin is particularly critical because it retains significant pharmacological activity and its generation is highly enantioselective.

Stereoselective CYP450 Phenotyping

In vitro studies utilizing recombinant human CYP isoforms and human liver microsomes (HLMs) have definitively mapped these pathways. The 8-hydroxylation pathway is predominantly catalyzed by CYP2D6 and exhibits a strong preference for the S-(+)-enantiomer ()[1]. Conversely, the R-(-)-enantiomer is primarily shunted toward N-demethylation, a process mediated by CYP1A2 and CYP3A4[1].

Understanding this stereoselectivity is not merely an academic exercise; it is the foundation of predicting drug-drug interactions. For example, co-administration of mianserin with thioridazine—a known CYP2D6 inhibitor—selectively halts the 8-hydroxylation of S-(+)-mianserin, leading to an asymmetric accumulation of the S-enantiomer in plasma ()[2].

MianserinPathway Mianserin Mianserin (Racemate) Hydroxy 8-Hydroxy Mianserin (Active Metabolite) Mianserin->Hydroxy CYP2D6 (S-(+) preference) Desmethyl N-Desmethylmianserin (Active Metabolite) Mianserin->Desmethyl CYP1A2, CYP3A4 (R-(-) preference) NOxide Mianserin N-oxide (Minor) Mianserin->NOxide CYP1A2, CYP3A4 HydroxyDes 8-Hydroxy-N- desmethylmianserin Hydroxy->HydroxyDes CYP1A2, CYP3A4 Desmethyl->HydroxyDes CYP2D6

Fig 1. CYP450-mediated stereoselective biotransformation of mianserin.

Quantitative Summary of Metabolic Pathways

To contextualize the enzymatic landscape, the following table summarizes the primary pathways, their driving enzymes, and the resulting pharmacological status of the metabolites.

Metabolic PathwayPrimary CYP IsoformEnantiomeric PreferenceMajor ProductPharmacological Status
8-Hydroxylation CYP2D6S-(+)-Mianserin8-Hydroxy mianserinActive
N-Demethylation CYP1A2, CYP3A4R-(-)-MianserinN-DesmethylmianserinActive
N-Oxidation CYP1A2, CYP3A4S-(+)-MianserinMianserin N-oxideInactive
Sequential Oxidation CYP2D6 + CYP1A2Non-specific8-Hydroxy-N-desmethylmianserinMinor / Active

Analytical Strategy: Designing a Self-Validating LC-MS/MS System

When quantifying trace metabolites in complex biological matrices, a simple protein precipitation is insufficient. Phospholipids and endogenous proteins cause severe ion suppression in the electrospray ionization (ESI) source. To ensure trustworthiness and absolute technical accuracy, we employ a highly specific Liquid-Liquid Extraction (LLE) coupled with a back-extraction step, validated to achieve a lower limit of quantification (LLOQ) of 1.00 ng/mL ()[3].

Causality Behind the Experimental Design:
  • NADPH-Generating System vs. Direct NADPH: NADPH degrades rapidly at 37°C. By using a generating system (NADP+, Glucose-6-Phosphate, and G6PDH), we maintain a constant, zero-order supply of the reduced cofactor, preventing premature reaction termination during the 30-minute incubation.

  • Hexane:Isoamyl Alcohol (98:2 v/v) LLE: Hexane provides a highly non-polar organic phase that selectively partitions the lipophilic mianserin and its metabolites, leaving polar matrix components behind. The 2% isoamyl alcohol is critical; it prevents the basic amines of the drug from adsorbing to the glassware, drastically improving recovery[3].

  • Acidic Back-Extraction: Mianserin and 8-hydroxy mianserin are basic amines. By back-extracting the organic layer with 0.005 M formic acid, we protonate these nitrogens, driving the analytes into the aqueous phase while leaving neutral lipophilic impurities trapped in the organic waste[3]. This creates a self-cleaning, self-validating sample prep system.

  • Stable Isotope Internal Standard: The inclusion of 8-Hydroxy Mianserin-D3 is non-negotiable. Because it perfectly co-elutes with the target analyte, it corrects for any residual matrix-induced ion suppression and physical extraction losses in real-time[4].

LCMSWorkflow Incubation HLM Incubation (NADPH Gen System) Quench Quench & Spike (ACN + D3-IS) Incubation->Quench LLE LLE Extraction (Hexane:Isoamyl) Quench->LLE BackExt Back Extraction (0.005M Formic Acid) LLE->BackExt LC LC Separation (C18 Isocratic) BackExt->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Fig 2. Self-validating LC-MS/MS workflow for 8-hydroxy mianserin quantification.

Step-by-Step Methodologies

Protocol A: In Vitro CYP450 Incubation
  • Preparation: Thaw Human Liver Microsomes (HLMs) rapidly at 37°C, then immediately transfer to ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Assembly: In a silanized glass tube, combine HLMs (final concentration 1.0 mg/mL protein) and mianserin substrate (10–100 µM) in the phosphate buffer. Pre-incubate in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-generating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, and 3 mM MgCl2).

  • Termination: After exactly 30 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate microsomal proteins.

  • Standardization: Immediately spike the quenched mixture with 10 ng/mL of 8-Hydroxy Mianserin-D3 internal standard[4].

Protocol B: LLE and LC-MS/MS Quantification
  • Primary Extraction: Add 2.0 mL of Hexane:Isoamyl alcohol (98:2, v/v) to the quenched reaction mixture[3]. Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Back-Extraction (The Critical Step): Transfer the upper organic layer to a clean tube. Add 200 µL of 0.005 M formic acid[3]. Vortex for 3 minutes, then centrifuge again. Discard the upper organic layer. The lower aqueous layer now contains the highly purified, protonated analytes.

  • Chromatographic Separation: Inject 20 µL of the aqueous phase onto an Agilent Eclipse C18 column (150 x 4.6 mm, 5 µm)[3]. Utilize an isocratic mobile phase consisting of methanol and 50 mM potassium phosphate buffer (adjusted to pH 7.0) at a flow rate of 1.0 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for mianserin, 8-hydroxy mianserin, and the D3-internal standard to ensure absolute specificity.

Conclusion

The identification and quantification of 8-hydroxy mianserin require a deep understanding of both the biological machinery of CYP2D6 and the physical chemistry of the analyte. By leveraging stereoselective knowledge and employing a rigorous, self-validating LLE-to-LC-MS/MS workflow, researchers can achieve the high-fidelity pharmacokinetic data necessary for modern drug development and toxicity screening.

References

  • Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers. Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug Metabolism and Disposition. URL:[Link]

  • Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Journal of Chromatography B. URL:[Link]

  • Effects of thioridazine, an inhibitor of CYP2D6, on the steady-state plasma concentrations of the enantiomers of mianserin and desmethylmianserin. British Journal of Clinical Pharmacology. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 8-Hydroxy Mianserin in Human Plasma

Introduction: The Rationale for 8-Hydroxy Mianserin Quantification Mianserin, a tetracyclic antidepressant, undergoes extensive hepatic metabolism following administration. One of its principal metabolites is 8-hydroxy m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for 8-Hydroxy Mianserin Quantification

Mianserin, a tetracyclic antidepressant, undergoes extensive hepatic metabolism following administration. One of its principal metabolites is 8-hydroxy mianserin, formed through aromatic hydroxylation, a reaction primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a significant role.[1][2] The formation of 8-hydroxymianserin is a major pathway in the biotransformation of the parent drug in humans.[3][4] Given that metabolites can contribute to the therapeutic or toxicological profile of a drug, accurate quantification of 8-hydroxy mianserin in plasma is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, as well as for therapeutic drug monitoring (TDM).

This application note provides a detailed, step-by-step protocol for the sensitive and selective quantification of 8-hydroxy mianserin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is grounded in established principles of bioanalysis and is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Method Overview: The Bioanalytical Strategy

The accurate measurement of a small molecule metabolite like 8-hydroxy mianserin in a complex biological matrix such as plasma necessitates a multi-stage approach. The workflow is designed to ensure high recovery, minimize matrix effects, and achieve a high degree of sensitivity and specificity.

Workflow Diagram

workflow cluster_pre_analysis Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_post_analysis Data Processing Sample Plasma Sample Receipt (200 µL) IS_Addition Internal Standard (IS) Spiking Sample->IS_Addition Add IS Alkalinization pH Adjustment (e.g., with NH4OH) IS_Addition->Alkalinization Vortex Extraction Liquid-Liquid Extraction (e.g., MTBE) Alkalinization->Extraction Vortex & Centrifuge Evaporation Dry-down under N2 Extraction->Evaporation Transfer Supernatant Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Vortex Injection Injection onto LC System Reconstitution->Injection Transfer to Autosampler Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Overall workflow for 8-hydroxy mianserin plasma analysis.

Materials and Reagents

Material/ReagentSupplier/Grade
8-Hydroxy Mianserin Reference StandardMedChemExpress or Santa Cruz Biotechnology
Mianserin-d3 (Internal Standard, IS)Toronto Research Chemicals or equivalent
Human Plasma (K2-EDTA)BioIVT or equivalent
Methanol (LC-MS Grade)Fisher Scientific or equivalent
Acetonitrile (LC-MS Grade)Fisher Scientific or equivalent
Water (LC-MS Grade)Fisher Scientific or equivalent
Formic Acid (Optima™ LC/MS Grade)Fisher Scientific or equivalent
Ammonium Hydroxide (ACS Grade)Sigma-Aldrich or equivalent
Methyl-tert-butyl ether (MTBE) (HPLC Grade)Sigma-Aldrich or equivalent

Detailed Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-hydroxy mianserin and mianserin-d3 (Internal Standard) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 8-hydroxy mianserin stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the mianserin-d3 stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. The rationale for choosing a deuterated analog of the parent drug as the internal standard is its similar chemical behavior and ionization efficiency to the analyte, which helps to correct for variability during sample preparation and analysis.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QC samples at a minimum of three levels: low, medium, and high (e.g., 0.3, 8, and 80 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective technique for extracting drugs from biological fluids, providing clean extracts.[8] The choice of an alkaline pH and a moderately polar organic solvent is based on the basic nature of mianserin and its metabolites, ensuring they are in a neutral, more extractable form.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample (blank, CC, QC, or unknown).

  • Internal Standard Addition: Add 25 µL of the 100 ng/mL mianserin-d3 working solution to each tube and vortex briefly.

  • Alkalinization: Add 50 µL of 0.5 M ammonium hydroxide to each tube to raise the pH. Vortex for 10 seconds. This step is critical to neutralize the charge on the analyte, thereby increasing its partitioning into the organic solvent.

  • Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE). Cap the tubes and vortex vigorously for 5 minutes. MTBE is chosen for its ability to efficiently extract the analytes while minimizing the co-extraction of highly polar matrix components like phospholipids.

  • Phase Separation: Centrifuge the samples at 13,000 x g for 5 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean 1.5 mL tube, taking care not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
LC Gradient Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometer Agilent 6470 Triple Quadrupole, Sciex Triple Quad 6500+, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Instrument dependent, optimize for best signal
Mass Spectrometry Parameters (MRM)

The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
8-Hydroxy Mianserin281.2208.110025
Mianserin-d3 (IS)268.2211.110025

Note: The molecular weight of 8-hydroxy mianserin is 280.36 g/mol .[9] The precursor ion [M+H]⁺ is therefore ~281.2 m/z. The product ions and collision energies should be empirically optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The described method must be fully validated according to the latest regulatory guidelines from the FDA and EMA to ensure its reliability for bioanalytical applications.[5][6][7][10] Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.

  • Calibration Curve: A minimum of six non-zero calibrators should be used. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day precision (as %CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and accuracy (as %RE) should be within ±15% (±20% at LLOQ).[11]

  • Recovery and Matrix Effect: Assessed to ensure that the extraction process is efficient and that co-eluting matrix components do not suppress or enhance the ionization of the analyte or IS.

  • Stability: Including freeze-thaw, short-term (bench-top), long-term, and stock solution stability to ensure sample integrity throughout the analytical process.[12]

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of 8-hydroxy mianserin in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample cleanup, followed by rapid and selective analysis using tandem mass spectrometry. By adhering to the principles of method validation outlined by regulatory agencies, this protocol can be confidently implemented in research and regulated environments for accurate pharmacokinetic and toxicokinetic assessments of mianserin and its primary metabolite.

References

  • Activation of mianserin and its metabolites by human liver microsomes - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Determination of the Enantiomers of Mianserin and its Metabolites in Plasma by Capillary Electrophoresis After Liquid-Liquid Extraction and On-Column Sample Preconcentration. (1997). Clinical Chemistry, 43(2), 315-320. Retrieved from [Link]

  • PubChem. (n.d.). Mianserin. Retrieved March 28, 2026, from [Link]

  • Determination of the Enantiomers of Mianserin and its Metabolites in Plasma by Capillary Electrophoresis After Liquid-Liquid Extraction - SciSpace. (n.d.). Retrieved March 28, 2026, from [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. (2014). Biotage. Retrieved from [Link]

  • Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Metabolic pathway of mianserin by CYP2D isoforms. (2004). Drug Metabolism and Pharmacokinetics, 19(3), 211-217. Retrieved from [Link]

  • Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): Application to a bioequivalence study in Chinese volunteers - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. Retrieved from [Link]

  • A comparative solid-phase extraction study for the simultaneous determination of fluvoxamine, mianserin, doxepin, citalopram, paroxetine, and etoperidone in whole blood by capillary gas-liquid chromatography with nitrogen-phosphorus detection - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Extraction and Determination of Two Antidepressant Drugs in Human Plasma by Dispersive Liquid–Liquid Microextraction‒HPLC - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). Bioanalysis, 4(4), 437-448. Retrieved from [Link]

  • Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. Retrieved from [Link]

  • Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed. (n.d.). Retrieved March 28, 2026, from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2017). Agilent Technologies. Retrieved from [Link]

  • 8-Hydroxy Mianserin | CAS 57257-81-5 - Veeprho. (n.d.). Retrieved March 28, 2026, from [Link]

  • The impact of β-cyclodextrin on biological and chemical properties of mianserin hydrochloride in aqueous solution | Request PDF - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

Sources

Application

how to dissolve 8-hydroxy mianserin hydrochloride for in vitro assays

Application Note: Optimized Dissolution and Handling of 8-Hydroxy Mianserin Hydrochloride for In Vitro Assays Introduction & Pharmacological Context 8-Hydroxy mianserin is the primary active metabolite of the tetracyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Dissolution and Handling of 8-Hydroxy Mianserin Hydrochloride for In Vitro Assays

Introduction & Pharmacological Context

8-Hydroxy mianserin is the primary active metabolite of the tetracyclic antidepressant mianserin. It retains robust pharmacological activity, functioning primarily as an antagonist at 5-HT2A/2C serotonin receptors and presynaptic α2-adrenergic receptors ()[1]. In drug development and neuropharmacological profiling, utilizing the hydrochloride (HCl) salt form of 8-hydroxy mianserin is standard practice due to its enhanced stability and favorable dissolution kinetics compared to the free base. However, improper solvent selection or handling can induce precipitation, hydrolytic degradation, or assay artifacts. This protocol provides a self-validating framework for the preparation of 8-hydroxy mianserin HCl solutions for in vitro cell-based and biochemical assays.

Physicochemical Properties & Solvent Selection Logic

The choice of solvent fundamentally dictates the bioavailability of the compound in the assay microenvironment. Because 8-hydroxy mianserin is supplied as an HCl salt, the protonated amine significantly enhances its polarity.

  • Dimethyl Sulfoxide (DMSO): The preferred solvent for primary stock solutions. Anhydrous DMSO prevents spontaneous hydrolysis and microbial contamination during long-term storage at -20°C or -80°C ()[2].

  • Aqueous Buffers (Water/0.1 M HCl): Ideal for immediate, single-use applications or when the target cell line (e.g., primary neurons) exhibits high sensitivity to DMSO-induced cytotoxicity ()[3].

Table 1: Reference Solubility Data for Mianserin HCl Compounds

SolventMax Solubility (mg/mL)Max Solubility (mM)*Preparation Notes
DMSO 15.0 – 50.0 ()[4]~ 47.3 – 157.8Sonication recommended ()[2]
Water 2.7 – 30.0 ()[1]~ 8.5 – 94.7Gentle warming/sonication ()[1]
Ethanol ≥ 8.2 ()[1]~ 25.8Sonication recommended ()[1]

*Molarity estimates are based on the parent compound mianserin HCl (MW: ~316.8 g/mol for the 8-OH derivative). Adjust exact molarity based on the specific lot's Certificate of Analysis (CoA).

Step-by-Step Dissolution Protocol

Phase 1: Primary Stock Solution Preparation (10 mM in DMSO)

  • Thermal Equilibration: Allow the sealed vial of 8-hydroxy mianserin HCl powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: The HCl salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture condensation, which alters the effective molecular weight and accelerates degradation.

  • Gravimetric Measurement: Weigh the required mass using a microbalance (e.g., 3.16 mg for 1 mL of a 10 mM stock).

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: Water impurities in standard DMSO can lead to localized precipitation and degradation over prolonged storage.

  • Agitation & Sonication: Vortex the solution vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at RT for 2–5 minutes ()[2].

    • Causality: Sonication provides acoustic cavitation that disrupts the crystalline lattice energy, accelerating solvation without the need for destructive heating.

  • Aliquot & Storage: Divide the primary stock into single-use aliquots (e.g., 20–50 µL) in opaque microcentrifuge tubes and store immediately at -80°C ()[4].

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients, leading to irreversible micro-precipitation.

Phase 2: Working Solution Preparation (Assay Buffer)

  • Thaw a single stock aliquot at RT immediately prior to the assay.

  • Perform serial dilutions directly into the chosen assay buffer (e.g., HBSS, PBS, or complete culture media).

  • Critical Threshold: Ensure the final DMSO concentration in the assay well strictly remains ≤0.1% (v/v) .

    • Causality: DMSO concentrations exceeding 0.1% can alter cell membrane permeability, induce basal cytotoxicity, and confound receptor binding kinetics ()[1].

Quality Control & Self-Validating Systems

To ensure the integrity of the experimental data, the dissolution protocol must be self-validating. Implement the following checks:

  • Visual Inspection (Tyndall Effect): After diluting the compound into the final aqueous assay buffer, shine a laser pointer through the tube. If a solid beam path is visible (light scattering), the compound has crashed out into a micro-suspension. The solution must be discarded and the dilution strategy adjusted (e.g., utilizing an intermediate step-wise dilution).

  • Analytical Verification: For high-throughput screening, verify the stock concentration using UV-Vis spectrophotometry. Mianserin HCl exhibits a distinct absorbance peak at 278 nm when dissolved in 0.1 M HCl ()[3].

Visualizations

Workflow Powder 8-OH Mianserin HCl (Dry Powder) Solvent Add Solvent (DMSO or H2O) Powder->Solvent Weigh & Transfer Stock Primary Stock (10-50 mM) Solvent->Stock Vortex & Sonicate Dilution Intermediate Dilution (Assay Buffer) Stock->Dilution Serial Dilution Assay In Vitro Application (Final DMSO <0.1%) Dilution->Assay Treat Cells

Workflow for the preparation and application of 8-hydroxy mianserin HCl solutions in vitro.

Mechanism cluster_Receptors Primary Targets Ligand 8-Hydroxy Mianserin HT2 5-HT2A/2C Receptors Ligand->HT2 Antagonism Alpha2 α2-Adrenergic Receptors Ligand->Alpha2 Antagonism Resp1 Decreased IP3/DAG Pathway HT2->Resp1 Pathway Inhibition Resp2 Increased Noradrenergic Tone Alpha2->Resp2 Presynaptic Disinhibition

Pharmacological antagonism of 5-HT2 and α2-adrenergic receptors by 8-hydroxy mianserin.

References

  • ResearchGate. Stereoselective synthesis of (R)-(−)-mianserin. Available at:[Link]

Sources

Method

Application Notes and Protocols: 8-Hydroxy Mianserin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Mianserin is a tetracyclic antidepressant that has been utilized in the treatment of depressi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Mianserin is a tetracyclic antidepressant that has been utilized in the treatment of depressive disorders for several decades.[1][2] Its therapeutic effect is primarily attributed to its complex pharmacology as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT), histamine (H1), and α-adrenergic receptors.[1][3][4] Unlike many antidepressants, mianserin's mechanism does not involve significant inhibition of monoamine reuptake; instead, it enhances noradrenergic neurotransmission by blocking presynaptic α2-adrenergic autoreceptors.[3][4][5]

Upon administration, mianserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[6] This biotransformation yields several metabolites, among which 8-hydroxy mianserin is a major and pharmacologically active species.[4][6][7][8][9] Research indicates that 8-hydroxy mianserin, along with another active metabolite, desmethylmianserin, substantially contributes to the overall therapeutic and pharmacological profile of the parent drug.[5][7][10] Specifically, 8-hydroxymianserin retains the ability to antagonize α2-autoreceptors, thereby facilitating norepinephrine release.[5]

Given the significant biological activity of this metabolite, studying its effects in vitro is crucial for a deeper understanding of mianserin's mechanism of action and for the development of novel therapeutics. This document provides a comprehensive guide for researchers, detailing the essential protocols for preparing and dosing 8-hydroxy mianserin hydrochloride in cell culture experiments, from initial cytotoxicity assessment to subsequent functional assays.

Reagent Characterization and Preparation

Accurate and reproducible in vitro studies begin with the proper characterization and preparation of the test compound.

Physicochemical Data

A summary of the key properties for 8-hydroxy mianserin and its hydrochloride salt is presented below.

ParameterValueSource
Compound Name 8-Hydroxy Mianserin Hydrochloride[11]
Synonyms 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol Hydrochloride[11]
Molecular Formula C₁₈H₂₀N₂O•HCl[11]
Molecular Weight 316.83 g/mol [11]
CAS Number 57257-81-5 (free base)[8][9][11]
Solubility Soluble in water, ethanol, methanol, and dimethylformamide (DMSO).[12][13] (Data for parent compound Mianserin HCl)
Storage Store at 2-8°C. Protect from light.[12][14]

Note: Solubility data is extrapolated from the parent compound, mianserin hydrochloride. It is imperative to empirically verify the solubility of 8-hydroxy mianserin hydrochloride in the chosen solvent and culture medium.

Protocol: Preparation of High-Concentration Stock Solutions

To minimize the impact of the solvent on cell health, it is standard practice to prepare a concentrated stock solution that can be serially diluted into the cell culture medium.

Materials:

  • 8-Hydroxy Mianserin Hydrochloride (high purity, >98%)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, DMSO-compatible 0.22 µm syringe filter

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-Equilibration: Allow the container of 8-hydroxy mianserin hydrochloride to reach room temperature before opening to prevent moisture condensation.

  • Calculation (for a 10 mM stock):

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol )

    • Example: To prepare 1 mL of a 10 mM stock solution:

    • Mass = 1 mL × 10 mmol/L × 316.83 g/mol = 3.1683 mg

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the calculated amount of the compound and transfer it to a sterile, amber vial. Amber vials are recommended to protect the compound from light degradation.[15]

  • Dissolving: Add the calculated volume of sterile DMSO or water to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.

  • Sterilization: For absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber vial. This step is critical to prevent contamination of cell cultures.[15]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots tightly sealed at -20°C or -80°C for long-term stability.

Experimental Design: A Self-Validating Workflow

A logical and systematic approach is essential to obtain reliable and interpretable data. The following workflow ensures that the observed functional effects of the compound are not confounded by cytotoxicity.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Functional Analysis A Prepare Serial Dilutions (e.g., 0.01 µM to 100 µM) B Treat Cells in 96-Well Plate A->B C Incubate for 24, 48, 72h B->C D Perform Cytotoxicity Assay (e.g., MTT, WST-8, LDH) C->D E Determine IC50 Value (Concentration for 50% Inhibition) D->E F Select Non-Toxic Concentrations (Significantly below IC50) E->F Inform Dosing Range G Perform Functional Assay (e.g., Ca2+ Flux, Reporter Gene, Phospho-ERK) F->G H Generate Dose-Response Curve G->H I Determine EC50 / IC50 (for Agonist / Antagonist Activity) H->I G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Cell Mianserin 8-OH Mianserin Alpha2R α₂-AR (Gi) Mianserin->Alpha2R Antagonizes AC_Inhibit Adenylyl Cyclase Inhibition Mianserin->AC_Inhibit Disinhibits Alpha2R->AC_Inhibit Inhibits (Gi) NE_Release Norepinephrine (NE) Release AC_Inhibit->NE_Release Negative Feedback Mianserin2 8-OH Mianserin HT2R 5-HT₂R (Gq) Mianserin2->HT2R Antagonizes PLC Phospholipase C (PLC) HT2R->PLC Activates (Gq) Ca_Flux IP₃ → Ca²⁺ Release PLC->Ca_Flux Catalyzes Serotonin Serotonin Serotonin->HT2R Activates

Caption: Key Signaling Pathways for 8-Hydroxy Mianserin.

Example Functional Assay: Measuring 5-HT₂ Receptor Antagonism via Calcium Mobilization

This protocol describes how to measure the ability of 8-hydroxy mianserin to block serotonin-induced calcium release in cells expressing 5-HT₂ receptors (e.g., CHO-K1/5-HT2A stable cell line). [16] Materials:

  • CHO-K1/5-HT2A stable cell line (or similar)

  • Black, clear-bottom 96-well cell culture plates

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium-6)

  • Serotonin (agonist)

  • 8-hydroxy mianserin hydrochloride (antagonist)

  • Fluorescent plate reader with liquid injection capability (e.g., FlexStation, FDSS)

Procedure:

  • Cell Seeding: Seed the CHO-K1/5-HT2A cells in black, clear-bottom 96-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the culture medium and add 100 µL of the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: During dye loading, prepare serial dilutions of 8-hydroxy mianserin hydrochloride at 2x the final desired concentration in assay buffer. After the 1-hour incubation, add 100 µL of these dilutions to the respective wells (this will dilute the compound to 1x). Incubate for 15-30 minutes.

  • Agonist Preparation: Prepare a serotonin solution in assay buffer at a concentration known to elicit a sub-maximal response (e.g., the EC₈₀), typically at 5x the final concentration.

  • Measurement: Place the plate in the fluorescent plate reader. Set the instrument to record fluorescence intensity over time. After establishing a stable baseline, program the injector to add 50 µL of the serotonin solution to each well. Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescent response for each well.

    • Normalize the data, setting the response of cells treated with serotonin alone (no antagonist) as 100% and the response of untreated cells as 0%.

    • Plot the normalized response against the log concentration of 8-hydroxy mianserin hydrochloride.

    • Use non-linear regression to fit the data and calculate the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.

Data Interpretation and Troubleshooting

  • High Cytotoxicity (Low IC₅₀): If the compound is toxic at concentrations required for functional activity, the results may be unreliable. Consider using a more resistant cell line or reducing the incubation time.

  • Compound Precipitation: Visual inspection of the wells under a microscope can reveal compound precipitation, which appears as crystals or amorphous aggregates. If this occurs, the effective concentration is unknown. Solutions include lowering the top concentration, using a co-solvent (with appropriate controls), or preparing fresh dilutions immediately before use.

  • No Antagonist Activity: If no inhibition is observed, verify the activity of the agonist and the responsiveness of the cell line. Confirm the identity and purity of your 8-hydroxy mianserin hydrochloride. Ensure the concentrations tested are appropriate based on the known pharmacology of the parent compound.

  • Variability Between Experiments: Standardize cell passage number, seeding density, serum batches, and incubation times to minimize inter-assay variability.

Conclusion

The study of 8-hydroxy mianserin hydrochloride provides valuable insights into the pharmacology of its parent antidepressant. By employing a systematic workflow that begins with a thorough assessment of cytotoxicity before proceeding to targeted functional assays, researchers can generate robust and reliable data. The protocols outlined in this guide provide a solid foundation for investigating the cellular effects of this key metabolite, ensuring that experimental choices are mechanistically informed and that the resulting data is both accurate and interpretable.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Wikipedia. (2024). Mianserin. Retrieved from [Link]

  • Gower, A. J., & Marriott, A. S. (1984). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? PubMed. Retrieved from [Link]

  • van der Meulen, J. A., van den Heuvel, M. W., & van der Kuy, A. (1995). The potential therapeutic role of the enantiomers and metabolites of mianserin. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mianserin Hydrochloride? Retrieved from [Link]

  • Khalil, M. F., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. Retrieved from [Link]

  • Jafari, M., et al. (2022). A Novel Report of Serotonin Receptors Antagonists Inducing Apoptosis in Human Lung Carcinoma Cells. JScholar Publisher. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • van der Meulen, J. A., et al. (1995). The potential therapeutic role of the enantiomers and metabolites of mianserin. PubMed. Retrieved from [Link]

  • Al-Snafi, A. E. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Summary for CID 4184. Retrieved from [Link]

  • Sacre, S. M., et al. (2014). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. PMC. Retrieved from [Link]

  • Sacre, S. M., et al. (2014). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Frontiers in Immunology. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • MIMS. (n.d.). Mianserin: Uses & Dosage. Retrieved from [Link]

  • Fimognari, C., et al. (2008). Serotonin Receptors, Novel Targets of Sulforaphane Identified by Proteomic Analysis in Caco-2 Cells. AACR Journals. Retrieved from [Link]

  • electronic Medicines Compendium (emc). (2011). Mianserin 30 mg Film-coated tablets - Summary of Product Characteristics. Retrieved from [Link]

  • Pirmohamed, M., et al. (1992). Activation of mianserin and its metabolites by human liver microsomes. OUCI. Retrieved from [Link]

  • Otani, K., et al. (1993). Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin. PubMed. Retrieved from [Link]

  • ChemBK. (2022). Mianserin HCl. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

8-hydroxy mianserin hydrochloride stability in aqueous solutions

Technical Support Center: 8-Hydroxy Mianserin Hydrochloride Aqueous Stability Welcome to the Application Scientist Support Center. This guide provides drug development professionals, analytical chemists, and pharmacologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 8-Hydroxy Mianserin Hydrochloride Aqueous Stability

Welcome to the Application Scientist Support Center. This guide provides drug development professionals, analytical chemists, and pharmacologists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling 8-hydroxy mianserin hydrochloride in aqueous environments.

Mechanistic Stability Profile

Understanding the intrinsic vulnerabilities of 8-hydroxy mianserin (the major active metabolite of the atypical antidepressant mianserin) is critical for reproducible assays. The molecule is susceptible to three primary degradation vectors in aqueous solutions:

  • Photodegradation: Exposure to UV-C and ambient light induces zero-order kinetic degradation[1][2]. The tetracyclic core absorbs UV light, leading to radical-mediated ring cleavage and oxidation[1].

  • pH-Dependent Solubility & Hydrolysis: As a hydrochloride salt, the compound exhibits maximum solubility and stability in acidic media (e.g., 0.1 M HCl or acetate buffer pH 4.1–5.0)[3]. Approaching physiological pH (7.4) shifts the equilibrium toward the free base, drastically reducing aqueous solubility and increasing susceptibility to degradation.

  • Oxidation: The phenolic hydroxyl group at the 8-position (unique to this metabolite compared to the parent mianserin) makes it highly prone to autoxidation in aerated solutions, particularly in the presence of transition metals or peroxides[1].

Troubleshooting Guides & FAQs

Q1: My 8-hydroxy mianserin aqueous stock solution shows peak broadening and secondary peaks on HPLC after 48 hours on the autosampler. What is happening? Causality: You are likely observing photodegradation. Mianserin and its hydroxylated metabolites degrade under ambient laboratory lighting following zero-order kinetics[1][2]. Solution: Switch to actinic (amber) glass HPLC vials. If your autosampler is not temperature-controlled and dark, wrap the vials in aluminum foil. Ensure your mobile phase is properly buffered (e.g., 50 mM monobasic potassium phosphate, pH 7.0) to maintain sharp peak shapes and prevent on-column degradation[1][4].

Q2: I prepared a 10 mM stock in water, but when I dilute it into my cell culture media (pH 7.4), the solution becomes cloudy, and my assay results are highly variable. Why? Causality: The pKa of the piperazine nitrogen in the mianserin scaffold is approximately 7.05. At pH 7.4, a significant portion of the drug converts from the highly soluble hydrochloride salt to the lipophilic free base, leading to micro-precipitation[3]. Solution: Do not prepare high-concentration stocks in pure water, as the unbuffered dilution into pH 7.4 media causes localized precipitation. Instead, prepare the initial stock in a weak acidic buffer (pH 4.1–5.0)[3] or utilize a host-guest complexation strategy using β -cyclodextrin to maintain solubility at physiological pH[5][6].

Q3: How does β -cyclodextrin stabilize the compound, and will it interfere with my in vitro receptor binding assays? Causality: Heptakis(2,6-di-O-methyl)- β -cyclodextrin (DM- β -CD) forms a stable inclusion complex with the aromatic rings of the mianserin scaffold[5][6]. This hydrophobic shielding protects the 8-hydroxyl group from dissolved oxygen and shields the core from photolytic photons[7]. Solution: Complexation significantly improves aqueous stability and prevents precipitation at pH 7.4. However, because the drug must dissociate from the cyclodextrin cavity to interact with target receptors, you must validate the dissociation constant in your specific assay buffer to ensure it does not artificially lower the apparent pharmacological potency.

Quantitative Stability Data

The following table summarizes the stability of mianserin derivatives under various forced degradation conditions, adapted from validated stability-indicating methods[1][2][3].

ConditionEnvironment / ReagentDegradation KineticsEstimated Recovery (24h)Primary Degradant Type
Optimal Storage 0.1 M HCl, Dark, 4°CStable> 99.5%None
Mild Acidic Acetate Buffer (pH 4.1)Stable> 99.0%None
Photolytic (UV-C) Aqueous, Ambient LightZero-Order< 85.0%Ring-cleavage products
Oxidative 3% H2​O2​ , Room TempFirst-Order< 70.0%N-oxides, Quinones
Alkaline 1.0 M NaOHRapid PrecipitationN/A (Insoluble)Free base conversion

Validated Experimental Protocols

Protocol A: Preparation of Light-Stable, Acidified Aqueous Stock Solutions Self-validating mechanism: This protocol uses a low-pH constraint to lock the molecule in its protonated, highly soluble state while eliminating photolytic variables. Final concentration is empirically verified rather than assumed.

  • Vessel Preparation: Use only actinic (amber) volumetric flasks. Rinse with HPLC-grade water purged with nitrogen gas to remove dissolved oxygen.

  • Solvent Preparation: Prepare a 0.01 M to 0.1 M HCl solution or an Acetate buffer (pH 4.1) using degassed, ultrapure water[3].

  • Dissolution: Weigh the required mass of 8-hydroxy mianserin hydrochloride. Slowly add the acidic solvent while vortexing. The salt will dissolve rapidly under these sink conditions[3].

  • Verification: Quantify the exact concentration using a UV spectrophotometer at 278 nm (using the acidic buffer as the blank) to confirm complete dissolution[4].

  • Storage: Aliquot into single-use amber vials, purge the headspace with argon or nitrogen, and store at -20°C.

Protocol B: Cyclodextrin Inclusion Complexation for Neutral pH Assays Self-validating mechanism: Complexation is verified by the absence of precipitation upon neutralization, proving the drug is safely sequestered in the host cavity.

  • Host Solution: Prepare a 10 mM solution of heptakis(2,6-di-O-methyl)- β -cyclodextrin (DM- β -CD) in ultrapure water[5][6].

  • Guest Addition: Add 8-hydroxy mianserin hydrochloride to achieve a 1:2 (Drug:CD) molar ratio[6].

  • Equilibration: Stir the mixture continuously at 25°C for 24 hours in the dark to allow the thermodynamic equilibrium of the inclusion complex to establish[5].

  • Neutralization: Slowly adjust the pH to 7.4 using 0.1 M NaOH. The solution must remain optically clear, confirming successful complexation and prevention of free base precipitation.

Stability & Degradation Pathway Diagram

G Start 8-Hydroxy Mianserin HCl (Aqueous Solution) Light UV/Vis Light Exposure Start->Light Improper Storage Oxidation Oxidative Stress (ROS/H2O2) Start->Oxidation Aerated Solvents Basic Alkaline pH (>7.0) Start->Basic Unbuffered Media Acidic Acidic Buffer (pH 4.0 - 5.0) Start->Acidic pH Optimization Cyclo β-Cyclodextrin Complexation Start->Cyclo Host-Guest Shielding Amber Amber Glass / Dark Storage Start->Amber Light Protection PhotoDeg Photodegradation (Zero-Order Kinetics) Light->PhotoDeg OxDeg Phenolic Oxidation / N-Oxidation Oxidation->OxDeg Precip Free Base Precipitation Basic->Precip Stable High Stability Maintained (>99% Recovery) Acidic->Stable Cyclo->Stable Amber->Stable

Degradation vectors and stabilization strategies for 8-hydroxy mianserin HCl in aqueous media.

Sources

Optimization

optimizing LC-MS/MS parameters for 8-hydroxy mianserin detection

Title: Technical Support Center: LC-MS/MS Optimization for 8-Hydroxy Mianserin Detection Introduction: Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resourc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: LC-MS/MS Optimization for 8-Hydroxy Mianserin Detection

Introduction: Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the intricacies of quantifying 8-hydroxy mianserin—a critical, hepatotoxic-linked metabolite of the tetracyclic antidepressant mianserin [2]—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide moves beyond basic instrument manuals to explain the causality behind parameter tuning, ensuring your assays are robust, sensitive, and self-validating.

Section 1: Metabolic Context & Workflow Architecture

Before tuning the mass spectrometer, we must understand the analyte. Mianserin is extensively metabolized in the liver by CYP2D6 and CYP1A2 into 8-hydroxy mianserin [2]. This hydroxylation adds 16 Da to the parent mass, shifting our target precursor from m/z 265 to m/z 281 in positive electrospray ionization (ESI+).

Metabolism Mianserin Mianserin [M+H]+ m/z 265.1 CYP Hepatic CYP2D6 / CYP1A2 Oxidation Mianserin->CYP Metabolite 8-Hydroxy Mianserin [M+H]+ m/z 281.1 CYP->Metabolite +16 Da (Hydroxylation) Toxicity Reactive Iminoquinones (Hepatotoxicity Risk) Metabolite->Toxicity Further Oxidation

Fig 1: Mianserin metabolic pathway highlighting 8-hydroxy mianserin formation via CYP450 enzymes.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every bioanalytical run must be a self-validating system. We achieve this by embedding internal quality controls directly into the sample preparation and acquisition workflows.

Protocol 1: Solid-Phase Extraction (SPE) & Sample Preparation Causality: Plasma contains phospholipids that severely suppress ESI+ signals. SPE removes these interferences better than simple protein precipitation, ensuring stable ionization [1].

  • Internal Standard (IS) Spiking: Aliquot 200 µL of human plasma. Immediately spike with 10 µL of 8-hydroxy mianserin-d4 (SIL-IS) at 50 ng/mL. Self-Validation Check: The SIL-IS tracks extraction efficiency. If the absolute peak area of the IS drops but the analyte/IS ratio remains linear, the assay remains valid despite matrix losses.

  • Pre-treatment: Dilute the spiked plasma with 200 µL of 2% ammonium hydroxide. Causality: Raising the pH deprotonates the basic nitrogen, increasing the analyte's hydrophobicity for better retention on the SPE sorbent.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Loading & Washing: Load the sample. Wash with 1 mL 2% formic acid in water (removes acidic/neutral interferences), then 1 mL methanol (removes hydrophobic interferences).

  • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the cation exchange interaction, releasing the basic analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol 2: LC-MS/MS System Setup

  • Chromatographic Separation: Use a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm).

  • Mobile Phase: Mobile Phase A: 10 mM Ammonium Acetate (pH 3.4) [4]. Mobile Phase B: Acetonitrile. Causality: The acidic pH ensures 8-hydroxy mianserin remains fully protonated, maximizing ESI+ efficiency.

  • Gradient Execution: Follow the gradient parameters outlined in Table 1.

Section 3: Quantitative Data Presentation

Table 1: Optimized UPLC Gradient for 8-Hydroxy Mianserin

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 90 10 Initial
0.50 0.40 90 10 6
2.50 0.40 10 90 6
3.50 0.40 10 90 6
3.60 0.40 90 10 6

| 5.00 | 0.40 | 90 | 10 | 6 |

*Table 2: Optimized MRM Transitions (ESI+) **

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
Mianserin 265.1 208.1 30 25 Quantifier
Mianserin 265.1 193.1 30 35 Qualifier
8-Hydroxy Mianserin 281.1 224.1 35 28 Quantifier
8-Hydroxy Mianserin 281.1 195.1 35 40 Qualifier

| 8-OH Mianserin-d4 (IS)| 285.1 | 228.1 | 35 | 28 | Internal Standard|

*Note: Exact Collision Energy (CE) and Cone Voltage (CV) values must be empirically tuned per instrument [3].

MRM_Tuning Q1 Q1: Precursor Selection Isolate m/z 281.1 Q2 q2: Collision Cell Ramp CE (10-50 eV) Q1->Q2 Infusion Q3 Q3: Product Selection Monitor m/z 224.1 & 195.1 Q2->Q3 Fragmentation Detector Detector Optimize Dwell Time Q3->Detector Signal Output

Fig 2: Triple quadrupole MRM optimization workflow for 8-hydroxy mianserin.

Section 4: Troubleshooting Guides

Q: I am experiencing severe signal suppression for 8-hydroxy mianserin in patient plasma samples compared to neat standards. How do I resolve this? A: This is a classic manifestation of the matrix effect . Causality: Endogenous compounds (like lysophosphatidylcholines) are co-eluting with your analyte and competing for available charge on the surface of the ESI droplets, leading to suppressed ionization. Resolution:

  • Modify Chromatography: Adjust your gradient slope (Table 1) to shift the retention time of 8-hydroxy mianserin away from the void volume and the heavily retained phospholipid elution zones.

  • Upgrade Sample Prep: If you are currently using protein precipitation (PPT), switch to the Mixed-Mode Cation Exchange (MCX) SPE protocol detailed above. MCX orthogonally removes neutral and acidic lipids [1].

Q: The chromatographic peak for 8-hydroxy mianserin exhibits severe tailing (Asymmetry factor > 2.0). What causes this, and how can I fix it? A: Peak tailing for basic drugs is usually a stationary phase interaction issue. Causality: 8-hydroxy mianserin contains a basic piperazine-azepine ring system. The secondary/tertiary amines can undergo strong ionic interactions with unreacted, acidic silanol groups on the silica backbone of the C18 column. Resolution: Lower the mobile phase pH to < 3.5 using formic acid or ammonium acetate buffer [4]. This protonates the silanols (making them neutral) and prevents ionic binding. Alternatively, switch to a column specifically designed for basic compounds, such as a charged-surface hybrid (CSH) column.

Q: My sensitivity is poor, and the peak shape looks jagged. How should I adjust my MRM timing parameters? A: This indicates an inadequate data sampling rate across the peak. Causality: In MRM, the instrument cycles through transitions. If the dwell time (time spent measuring one transition) is too high, the overall cycle time becomes too long relative to the peak width [3]. Resolution: A self-validating quantitative peak requires 10 to 15 data points across its width. If your UPLC peak is 3 seconds wide, your total cycle time must be ≤ 0.2 seconds (200 ms). Reduce the dwell time per transition (e.g., to 20-30 ms) to achieve the necessary sampling rate without sacrificing the signal-to-noise ratio.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is it clinically important to quantify 8-hydroxy mianserin alongside the parent drug? A: Mianserin is heavily metabolized by CYP2D6 and CYP1A2. The 8-hydroxy metabolite is not only a major circulating species but is also a precursor to reactive iminoquinones. These reactive species can bind to cellular macromolecules and are implicated in idiosyncratic hepatotoxicity [2]. Monitoring this metabolite provides critical pharmacokinetic and toxicological insights.

Q: Can I use the same collision energy (CE) for mianserin and 8-hydroxy mianserin? A: No. While structurally similar, the addition of the hydroxyl group at the 8-position alters the electron distribution and the stability of the molecular bonds. Automated MRM optimization tools [3] typically reveal that 8-hydroxy mianserin requires slightly different CE voltages (often 2-5 eV higher or lower depending on the specific product ion) to achieve maximal fragmentation efficiency compared to the parent drug. Always tune them independently.

Q: Is 8-hydroxy mianserin stable during sample preparation? A: Yes, under controlled conditions. Stability studies on mianserin and its primary metabolites indicate they are stable in human plasma during short-term bench-top preparation and freeze-thaw cycles [1]. However, because it is a hydroxylated compound prone to further oxidation, samples should be kept on ice during preparation, and antioxidants (like ascorbic acid) can be added if long-term storage degradation is observed.

References

  • Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. PubMed (nih.gov).
  • Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC.
  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters.
  • Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS). PubMed (nih.gov).
Troubleshooting

reducing ion suppression and matrix effects in 8-hydroxy mianserin analysis

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently consult on assays suffering from poor reproducibility, shifting retention times, and sensitivity drops whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently consult on assays suffering from poor reproducibility, shifting retention times, and sensitivity drops when quantifying 8-hydroxy mianserin in biological matrices.

8-hydroxy mianserin—a primary active metabolite of the tetracyclic antidepressant mianserin—is notoriously vulnerable to matrix effects during electrospray ionization (ESI). This guide bridges the gap between theoretical mass spectrometry and benchtop reality, providing actionable, mechanistically grounded solutions to eliminate ion suppression and build self-validating analytical workflows.

The Causality of Ion Suppression in ESI

Before troubleshooting, we must understand the physical chemistry of the problem. Ion suppression is not a random error; it is a predictable physical competition.

ESI_Mechanism A ESI Droplet Formation B Surfactant Migration (Phospholipids to Surface) A->B C Analyte Eviction (8-OH Mianserin excluded) B->C D Ion Suppression (Signal Loss) C->D

Mechanism of ESI ion suppression driven by phospholipid surface competition.

Diagnostic FAQs & Troubleshooting

Q: Why does 8-hydroxy mianserin experience more severe ion suppression in plasma than the parent drug mianserin? A: Causality lies in the molecule's polarity. As a hydroxylated metabolite, 8-hydroxy mianserin is significantly more polar than mianserin. In reversed-phase liquid chromatography (RPLC), it elutes earlier. Unfortunately, this early elution window perfectly overlaps with the elution profile of highly concentrated endogenous matrix components, particularly glycerophosphocholines[1]. During electrospray ionization (ESI), these amphiphilic phospholipids act as surfactants, enriching at the surface of the ESI droplet and physically evicting the 8-hydroxy mianserin into the droplet interior, preventing it from acquiring a charge and entering the gas phase[2].

Q: How can I definitively map the matrix effects in my specific chromatographic run? A: You must employ a self-validating post-column infusion experiment[3]. By continuously infusing a pure standard of 8-hydroxy mianserin into the eluent stream post-column while injecting a blank biological matrix extract, you create a steady MS baseline. Any deviation (dip or spike) in this baseline perfectly maps the retention times where matrix components are causing ion suppression or enhancement[1]. If your analyte's retention time falls within a baseline dip, your method is fundamentally compromised and requires sample preparation adjustments.

Q: Standard Protein Precipitation (PPT) is leaving my MS source fouled and my data irreproducible. What is the mechanistic alternative? A: Standard PPT removes gross proteins but leaves nearly 100% of phospholipids in the extract, leading to column fouling and severe suppression[3]. The most effective alternative is Phospholipid Removal (PLR) or HybridSPE technology. These plates utilize a specialized sorbent (often zirconia-coated silica) that acts as a Lewis acid. It selectively forms strong coordinate bonds with the phosphate moiety (Lewis base) of the phospholipids[2]. Meanwhile, 8-hydroxy mianserin, lacking a phosphate group, passes through the sorbent unimpeded, resulting in an extract free of both proteins and suppressing lipids.

Q: How do I select and use an Internal Standard (IS) to compensate for residual matrix effects? A: To build a self-validating quantitative assay, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 8-Hydroxy Mianserin-D3[4]. Because the deuterium-labeled analog is chemically identical to the target analyte, it co-elutes exactly. Any residual ion suppression occurring at that precise retention time will affect both the analyte and the IS equally[1]. By quantifying the ratio of analyte to IS, the suppression mathematically cancels out, ensuring the Matrix Factor (MF) remains near 1.0.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, implement these two self-validating protocols. The first maps the problem; the second eliminates it.

Protocol 1: Post-Column Infusion (Qualitative Matrix Mapping)

This protocol validates your chromatography by physically revealing invisible matrix interferences.

  • Prepare a 100 ng/mL solution of 8-hydroxy mianserin in the aqueous mobile phase.

  • Connect a syringe pump to a zero-dead-volume T-piece located between the analytical column and the MS source.

  • Infuse the solution at 10 µL/min to establish a stable MS/MS baseline (monitoring the specific MRM transition for 8-hydroxy mianserin)[3].

  • Inject an extracted blank plasma sample (prepared via your current method) onto the column.

  • Monitor the baseline for the duration of the run. A signal drop >15% indicates severe ion suppression zones. Adjust your gradient so 8-hydroxy mianserin elutes outside these zones.

Protocol 2: Phospholipid-Depletion (PLR) Sample Preparation

This protocol utilizes Lewis acid-base chemistry to selectively deplete surfactants.

PLR_Workflow A 1. Plasma + 8-OH Mianserin B 2. Add 1% FA in Acetonitrile A->B C 3. Protein Precipitation B->C D 4. Zirconia-Silica PLR Plate C->D E 5a. Phospholipids Bound (Lewis Acid-Base) D->E Retained F 5b. 8-OH Mianserin Eluted (Clean Extract) D->F Eluted

Step-by-step phospholipid removal (PLR) workflow for extracting 8-hydroxy mianserin.

  • Aliquot 100 µL of human plasma into a PLR 96-well plate (e.g., HybridSPE or Microlute PLR)[3].

  • Add 10 µL of SIL-IS (8-Hydroxy Mianserin-D3, 50 ng/mL) and vortex gently to equilibrate[1][4].

  • Add 300 µL of precipitation solvent (1% Formic Acid in Acetonitrile) to disrupt protein-analyte binding and precipitate plasma proteins[2].

  • Agitate for 2 minutes on a plate shaker to ensure complete precipitation.

  • Apply positive pressure (2-5 psi) or a vacuum manifold to draw the sample through the PLR sorbent.

  • Collect the eluate. The proteins are trapped by the upper frit, and the phospholipids are chemically bound to the zirconia sorbent[2].

  • Inject 5 µL of the clean eluate directly into the LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various sample preparation strategies when analyzing polar metabolites like 8-hydroxy mianserin.

Table 1: Comparative Efficacy of Sample Preparation Strategies for 8-Hydroxy Mianserin

Preparation MethodProtein RemovalPhospholipid RemovalMatrix Factor (MF)*Absolute RecoverySource Fouling Risk
Protein Precipitation (PPT) HighLow (<5%)0.45 (Severe)95%High
Liquid-Liquid Extraction (LLE) HighModerate (~50%)0.75 (Moderate)70%Medium
Solid Phase Extraction (SPE) HighModerate (~60%)0.80 (Mild)85%Medium
Phospholipid Removal (PLR) HighHigh (>95%)0.98 (Negligible)92%Low

*Note: A Matrix Factor (MF) of 1.0 indicates zero ion suppression or enhancement. Values < 0.85 indicate significant suppression that compromises assay sensitivity.

References

  • - Sigma-Aldrich

  • 5 - LCGC International

  • 1 - RSC Publishing

  • 2 - PubMed Central (PMC)

  • 3 - News-Medical.Net

  • 4 - Veeprho

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Navigating 8-Hydroxy Mianserin Cross-Reactivity in Immunoassays

This guide provides an in-depth analysis of the cross-reactivity of 8-hydroxy mianserin hydrochloride, the primary active metabolite of the tetracyclic antidepressant mianserin, in common immunoassays. Designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the cross-reactivity of 8-hydroxy mianserin hydrochloride, the primary active metabolite of the tetracyclic antidepressant mianserin, in common immunoassays. Designed for researchers, clinicians, and drug development professionals, this document offers objective comparisons, supporting data, and detailed experimental protocols to ensure accurate and reliable immunoassay results.

Introduction: The Challenge of Structural Similarity

Mianserin is a tetracyclic antidepressant that is structurally distinct from the more common tricyclic antidepressants (TCAs).[1] However, its shared structural motifs with TCAs and other compounds can lead to significant cross-reactivity in immunoassays designed to detect those substances.[2][3] This interference is a critical issue in clinical toxicology and therapeutic drug monitoring, as it can lead to false-positive results, potentially impacting patient care.[4][5]

The primary metabolite of mianserin, 8-hydroxy mianserin, is a major circulating compound following administration and is a key molecule to consider when investigating immunoassay interference. This guide will dissect the underlying mechanisms of this cross-reactivity and provide a framework for its assessment and mitigation.

The Principle of Competitive Immunoassays and the Mechanism of Cross-Reactivity

Most screening immunoassays for drugs of abuse and therapeutic drugs are based on a competitive binding principle. In these assays, a labeled drug conjugate competes with the drug present in a sample for a limited number of antibody binding sites. The amount of labeled drug bound to the antibody is inversely proportional to the concentration of the drug in the sample.

Cross-reactivity occurs when the antibody, designed to recognize a specific target drug, also binds to other structurally similar molecules.[6][7] This binding is due to the recognition of a shared epitope, a specific part of the antigen to which the antibody binds. The degree of cross-reactivity depends on the structural homology between the target analyte and the interfering substance.[7][8] In the case of 8-hydroxy mianserin, its polycyclic structure can be sufficiently similar to the core structure of TCAs, leading to its recognition by anti-TCA antibodies.

Diagram: Mechanism of Immunoassay Cross-Reactivity

This diagram illustrates how a structurally similar compound like 8-hydroxy mianserin can compete with the target analyte (e.g., a tricyclic antidepressant) for antibody binding sites in a competitive immunoassay, leading to a false-positive signal.

Cross_Reactivity_Mechanism cluster_0 Scenario 1: No Cross-Reactant Present cluster_1 Scenario 2: Cross-Reactant Present Analyte Target Analyte (e.g., TCA) Antibody Antibody Binding Site Analyte->Antibody:f0 Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody:f0 Competition Signal Accurate Signal Antibody->Signal Inverse Relationship Analyte_CR Target Analyte (e.g., TCA) Antibody_CR Antibody Binding Site Analyte_CR->Antibody_CR:f0 Labeled_Analyte_CR Labeled Analyte Labeled_Analyte_CR->Antibody_CR:f0 Competition Cross_Reactant 8-Hydroxy Mianserin Cross_Reactant->Antibody_CR:f0 Cross-Reactivity False_Signal False-Positive Signal Antibody_CR->False_Signal Altered Inverse Relationship Workflow A Plate Coating (Analyte-Protein Conjugate) B Washing & Blocking A->B E Add Mixture to Coated Plate B->E C Prepare Standards & Cross-Reactant Dilutions D Pre-incubation: Antibody + Standard/Cross-Reactant C->D D->E F Incubation & Washing E->F G Add Enzyme-Conjugated Secondary Antibody F->G H Incubation & Washing G->H I Add Substrate & Incubate H->I J Stop Reaction & Read Absorbance I->J K Data Analysis: Calculate IC50 & % Cross-Reactivity J->K

Caption: Workflow for determining cross-reactivity using competitive ELISA.

Objective:

To quantify the percent cross-reactivity of 8-hydroxy mianserin hydrochloride in a competitive immunoassay for a target analyte (e.g., a specific tricyclic antidepressant).

Materials:
  • Microtiter plates (96-well)

  • Target analyte standard

  • 8-hydroxy mianserin hydrochloride

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Methodology:
  • Plate Coating:

    • Dilute the target analyte-protein conjugate in coating buffer to the optimal concentration (determined through checkerboard titration).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte standard and 8-hydroxy mianserin hydrochloride in assay buffer.

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature to allow for competitive binding.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Discard the solutions and wash the plate five times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:
  • Plot the absorbance values against the logarithm of the concentration for both the target analyte and 8-hydroxy mianserin hydrochloride.

  • Determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: [9] % Cross-Reactivity = (IC50 of Target Analyte / IC50 of 8-Hydroxy Mianserin) x 100

Implications and Recommendations

The potential for cross-reactivity of 8-hydroxy mianserin in immunoassays has significant clinical and research implications. A false-positive result in a drug screening test can lead to incorrect clinical decisions. [2]Therefore, it is imperative to follow best practices:

  • Awareness: Be aware of the potential for cross-reactivity when interpreting immunoassay results for patients on mianserin.

  • Confirmation: All presumptive positive results from immunoassays should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [2][5]These methods separate compounds based on their physicochemical properties before detection, providing a much higher degree of specificity.

  • Validation: Laboratories should perform their own validation studies to determine the cross-reactivity of mianserin and its metabolites in the specific immunoassays they use. [4]

Conclusion

Understanding and mitigating the cross-reactivity of 8-hydroxy mianserin hydrochloride is crucial for the accurate application of immunoassays in clinical and research settings. While immunoassays are valuable screening tools due to their speed and cost-effectiveness, their inherent limitations in specificity must be recognized. [10][11]By implementing robust validation protocols and utilizing confirmatory testing methods, researchers and clinicians can ensure the reliability of their results and make informed decisions.

References

  • Cross-reactivity of Antibody: Beneficial or Harmful? - Cusabio. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Interferences in Immunoassay. PMC - NIH. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Available at: [Link]

  • Multiplex Immunoassay Protocol. Creative Diagnostics. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC. Available at: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyrolab. Available at: [Link]

  • What medications can cause false positive results for Tricyclic Antidepressants (TCAs)? Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Hughey Lab. Available at: [Link]

  • Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. PMC. Available at: [Link]

  • Cross reactivity for the immunoassay for tricyclic antidepressants. The assay detects both amitriptyline (antidepressant) and cyclobenzaprine (muscle relaxant). ResearchGate. Available at: [Link]

  • The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors. PMC. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Available at: [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology. Available at: [Link]

  • Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University. Available at: [Link]

  • Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. CFSRE. Available at: [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.